molecular formula C8H4F3NaO2 B7768787 sodium;4-(trifluoromethyl)benzoate

sodium;4-(trifluoromethyl)benzoate

Cat. No.: B7768787
M. Wt: 212.10 g/mol
InChI Key: MXBWCDKXDWFHJM-UHFFFAOYSA-M
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Description

Sodium 4-(trifluoromethyl)benzoate (CAS: 25832-58-0) is a sodium salt derived from 4-(trifluoromethyl)benzoic acid. Its molecular formula is C₈H₄F₃NaO₂, with a molecular weight of approximately 226.1 g/mol. The compound features a benzene ring substituted with a trifluoromethyl (-CF₃) group at the para position and a carboxylate (-COO⁻Na⁺) group. The -CF₃ group is electron-withdrawing, enhancing the acidity of the parent benzoic acid (pKa ~ 1.5–2.0) compared to unsubstituted benzoic acid (pKa ~ 4.2) .

Synthesis typically involves neutralizing 4-(trifluoromethyl)benzoic acid with sodium hydroxide or via ester hydrolysis followed by salt formation, as seen in procedures for related trifluoromethylated benzoates . The compound is utilized in pharmaceuticals, agrochemicals, and materials science, particularly where enhanced solubility (via the sodium salt) and metabolic stability (due to the -CF₃ group) are advantageous .

Properties

IUPAC Name

sodium;4-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O2.Na/c9-8(10,11)6-3-1-5(2-4-6)7(12)13;/h1-4H,(H,12,13);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXBWCDKXDWFHJM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)[O-])C(F)(F)F.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)[O-])C(F)(F)F.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;4-(trifluoromethyl)benzoate involves multiple steps, including the use of specific reagents and controlled reaction conditions. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:

    Step 1: Initial formation of the core structure using a base-catalyzed reaction.

    Step 2: Functionalization of the core structure through electrophilic substitution.

    Step 3: Final purification using recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and high yield. The process involves:

    Raw Material Preparation: Ensuring the purity of starting materials.

    Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and pH.

    Purification: Employing large-scale chromatography or distillation methods to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

sodium;4-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

    Oxidation: Reacts with oxidizing agents to form oxidized derivatives.

    Reduction: Can be reduced using reducing agents like sodium borohydride.

    Substitution: Participates in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents such as alkyl halides and nucleophiles like amines are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.

Scientific Research Applications

Biological and Pharmaceutical Applications

Sodium 4-(trifluoromethyl)benzoate is studied for its potential biological activities, including:

  • Enzyme Inhibition : The compound has shown promise in inhibiting certain enzymes, which can be beneficial in drug development. For instance, it has been investigated as a d-amino acid oxidase (DAAO) inhibitor, which is relevant for treating schizophrenia and other neuropsychiatric disorders .
  • Antimicrobial Properties : Research indicates that sodium 4-(trifluoromethyl)benzoate may possess antimicrobial effects, making it a candidate for use in pharmaceuticals aimed at combating bacterial infections.
  • Drug Development : Its structural characteristics allow for enhanced metabolic stability and bioavailability of drug candidates. The trifluoromethyl group can improve the pharmacokinetic properties of drugs .

Industrial Applications

In industrial settings, sodium 4-(trifluoromethyl)benzoate serves several important roles:

  • Specialty Chemicals Production : It is utilized in the synthesis of various specialty chemicals that require unique properties such as increased hydrophobicity and thermal stability. This makes it valuable in materials science.
  • Agrochemicals : The compound is also explored for use in agrochemicals, where its reactivity can be harnessed to develop more effective pesticides and herbicides.

Chemical Reactions and Mechanisms

Sodium 4-(trifluoromethyl)benzoate undergoes various chemical reactions that are critical for its applications:

  • Nucleophilic Aromatic Substitution : The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, allowing for the synthesis of more complex organic molecules.
  • Oxidation and Reduction Reactions : Although less common, the compound can engage in redox reactions, leading to the formation of various oxidation products that may have distinct applications.

Comparative Analysis with Related Compounds

Compound NameChemical FormulaKey Applications
Sodium 4-(trifluoromethyl)benzoateC8H4F3NaO2Drug development, enzyme inhibition, specialty chemicals
Sodium benzoateC7H5NaO2Preservative, potential therapeutic uses
Sodium 2-fluoro-4-(trifluoromethyl)benzoateC8H5F3NaO2Intermediate in fluorinated compounds synthesis

Case Studies and Research Findings

Several studies highlight the effectiveness of sodium 4-(trifluoromethyl)benzoate in various applications:

  • A study published in MDPI explored the role of trifluoromethyl-containing compounds in drug design, emphasizing their enhanced biological activity due to structural modifications like those seen in sodium 4-(trifluoromethyl)benzoate .
  • Research has shown that sodium benzoate derivatives can affect immune responses and cellular activities, indicating potential therapeutic benefits beyond traditional uses .

Mechanism of Action

The mechanism of action of sodium;4-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. It binds to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The table below compares sodium 4-(trifluoromethyl)benzoate with structurally related sodium benzoates and derivatives, highlighting key differences in properties and applications.

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) pKa (Parent Acid) Solubility Applications
Sodium 4-(trifluoromethyl)benzoate 25832-58-0 C₈H₄F₃NaO₂ 226.1 ~1.5–2.0 High in polar solvents (e.g., water, methanol) Agrochemical intermediates, pharmaceuticals
Sodium benzoate 532-32-1 C₇H₅NaO₂ 144.1 4.2 Highly water-soluble Food preservative, drug formulations
Sodium 4-hydroxybenzoate 114-63-6 C₇H₅NaO₃ 160.1 4.5 Moderate in water Antimicrobial agent, cosmetics
Sodium 4-nitrobenzoate 877-24-7 C₇H₄NNaO₄ 189.1 1.7 Low in water Explosives, dye synthesis
2-Nitro-4-(trifluoromethyl)benzoic acid 1863-63-4 C₈H₄F₃NO₄ 235.1 ~0.8 Insoluble in water Herbicide intermediates

Key Findings:

Acidity and Solubility :

  • The -CF₃ group in sodium 4-(trifluoromethyl)benzoate significantly lowers the pKa of its parent acid compared to sodium benzoate (~1.5–2.0 vs. 4.2), enhancing solubility in polar solvents .
  • Sodium 4-nitrobenzoate (pKa ~1.7) shares similar acidity but exhibits lower aqueous solubility due to the nitro group’s hydrophobic nature .

Biological Activity :

  • Sodium benzoate is widely used as a preservative but shows cytotoxicity at high concentrations, as observed in AFM studies of lymphocyte membrane damage .
  • Sodium 4-(trifluoromethyl)benzoate’s -CF₃ group improves metabolic stability, making it suitable for herbicide formulations (e.g., derivatives in patents for trifluoromethylbenzamide herbicides) .

Structural Analogues :

  • Replacing -CF₃ with -OH (as in sodium 4-hydroxybenzoate) reduces acidity (pKa ~4.5) and shifts applications toward cosmetics and antimicrobials .
  • Esters like methyl 4-(trifluoromethyl)benzoate (CAS: 454-92-2) are precursors in liquid crystal synthesis, highlighting the versatility of trifluoromethylbenzoate derivatives in materials science .

Synthetic Utility :

  • Sodium 4-(trifluoromethyl)benzoate is a key intermediate in synthesizing diazirinyl probes for biocatalysts and photoaffinity labeling, leveraging its stability under harsh reaction conditions .

Q & A

What are the optimal synthetic routes for sodium 4-(trifluoromethyl)benzoate, and how do reaction conditions influence yield and purity?

Sodium 4-(trifluoromethyl)benzoate is typically synthesized via neutralization of 4-(trifluoromethyl)benzoic acid with sodium hydroxide. Key steps include:

  • Acid Activation : The parent acid (melting point 220–222°C, molecular weight 190.12 g/mol) is dissolved in a polar solvent (e.g., ethanol or water) .
  • Neutralization : Sodium hydroxide is added stoichiometrically under controlled pH (8–10) to ensure complete deprotonation.
  • Crystallization : Slow evaporation or anti-solvent addition (e.g., diethyl ether) enhances crystal formation.
    Critical parameters include temperature (maintained at 25–40°C to avoid side reactions) and solvent choice (ethanol improves solubility, while water aids in purification). Yield and purity (>95%) are validated via HPLC and elemental analysis .

Which spectroscopic and crystallographic methods are most effective for characterizing sodium 4-(trifluoromethyl)benzoate?

  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm the absence of protonated acid and quantify trifluoromethyl group integration .
  • X-ray Diffraction (XRD) : Single-crystal XRD using SHELXL software resolves the ionic lattice structure, with typical monoclinic or orthorhombic systems observed in related benzoates (e.g., a = 12.742 Å, b = 22.277 Å for a similar sulfonyl-benzoate) .
  • FT-IR Spectroscopy : Bands near 1680 cm1^{-1} (carboxylate C=O stretch) and 1120 cm1^{-1} (C-F stretch) confirm functional groups .
  • HPLC : Quantifies purity (>98%) using reverse-phase columns and UV detection at 254 nm .

How can researchers address contradictions in solubility and stability data for sodium 4-(trifluoromethyl)benzoate in biological assays?

Discrepancies in solubility (e.g., aqueous vs. DMSO solutions) arise from:

  • pH Dependency : The carboxylate group’s solubility decreases in acidic environments (e.g., cellular lysosomes).
  • Counterion Effects : Sodium ions enhance aqueous solubility compared to other cations.
    Methodological solutions include:
  • Dynamic Light Scattering (DLS) : Monitors aggregation in real-time under varying pH .
  • Stability Studies : Accelerated degradation tests (40–60°C) coupled with LC-MS identify hydrolysis byproducts (e.g., free acid formation) .
  • Co-solvent Systems : Use of PEG or cyclodextrins improves solubility in pharmacokinetic studies .

What advanced strategies are used to study the interaction of sodium 4-(trifluoromethyl)benzoate with biological targets?

  • Molecular Docking : The trifluoromethyl group’s electron-withdrawing nature and lipophilicity are modeled to predict binding to enzymes (e.g., cyclooxygenase-2) .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd_d) and thermodynamic parameters (ΔH, ΔS) for receptor-ligand interactions .
  • Fluorescence Quenching : Monitors conformational changes in serum albumin upon compound binding .
    Contradictions in activity data (e.g., IC50_{50} variability) are mitigated by standardizing assay conditions (e.g., buffer ionic strength, temperature) and using orthogonal assays (e.g., SPR vs. enzymatic assays) .

How does the trifluoromethyl group influence the physicochemical and electronic properties of sodium 4-(trifluoromethyl)benzoate?

The -CF3_3 group:

  • Enhances Lipophilicity : LogP increases by ~1.5 units compared to non-fluorinated analogs, improving membrane permeability (critical for drug design) .
  • Electron Effects : Withdraws electron density via induction, stabilizing the carboxylate anion and altering reactivity in nucleophilic substitutions .
  • Crystal Packing : The group’s steric bulk and polarity influence lattice energy, as seen in related compounds with monoclinic P21/c space groups .
    DFT calculations (e.g., B3LYP/6-31G*) model charge distribution and HOMO-LUMO gaps for reactivity predictions .

What methodologies are recommended for analyzing degradation pathways of sodium 4-(trifluoromethyl)benzoate under environmental conditions?

  • High-Resolution Mass Spectrometry (HRMS) : Identifies photodegradation byproducts (e.g., defluorinated species or hydroxylated derivatives) .
  • GC-MS with Derivatization : Detects volatile degradation products after silylation or methylation .
  • Ecotoxicity Assays : Daphnia magna or algae growth inhibition tests assess environmental impact, with LC50_{50} values compared to structurally related herbicides .
    Accelerated aging studies (e.g., UV exposure, 40°C/75% RH) simulate long-term stability .

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